![molecular formula C16H13NO B1230882 2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)
2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one is a member of tetralins.
Wissenschaftliche Forschungsanwendungen
Hybrid Polyoxaheterocyclic Compounds
2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one has been explored in the synthesis of new hybrid polyoxaheterocyclic compounds. This includes its interaction with methylene active compounds of the 2H-chromen-2-one series, leading to the formation of hybrid structures like acetate 7-(4-carboxyphenyl)-8-oxo-5,8-dihydro-6H-benzo[h] chromeno[3,2-b]xanthylium. This study highlights a new synthetic approach for forming hybrid chromene and xanthene systems (Kanevskaya, Ivanova, Pchelintseva, & Fedotova, 2022).
Naphthoquinone Series Research
Research into the Naphthoquinone series, including compounds like this compound, dates back to the 1950s. Studies focused on the condensation of these compounds with reactive methylene groups in pyridine, contributing to the understanding of naphthoquinone chemistry and its derivatives (Suryanarayana & Tilak, 1954).
Antibacterial Activity
A novel organic α,β unsaturated carbonyl compound structurally similar to this compound was synthesized and tested for antibacterial activity. The study involved the synthesis through ultrasound irradiation and testing against various bacterial microorganisms, indicating potential antibacterial applications (Dodeja, Bhola, & Naliapara, 2021).
Cyclisation Reactions
The compound's derivatives have been used in cyclisation reactions, such as those involving 1-ethynyl-2-vinyl-3,4-dihydronaphthalenes. These studies contribute to understanding the reaction pathways and product formation in organic synthesis processes (Watanabe, Shiine, Ideta, Matsumoto, & Thiemann, 2008).
Enamine Reactions
Enamines derived from compounds like this compound have been studied for their alkylation reactions. This contributes to the broader field of organic chemistry, especially in understanding the behavior of enamines in various chemical environments (Hellberg, Milligan, & Wilke, 1970).
Eigenschaften
Molekularformel |
C16H13NO |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(2Z)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-14(11-12-7-9-17-10-8-12)6-5-13-3-1-2-4-15(13)16/h1-4,7-11H,5-6H2/b14-11- |
InChI-Schlüssel |
BMJBYWJCQGXHFI-KAMYIIQDSA-N |
Isomerische SMILES |
C1C/C(=C/C2=CC=NC=C2)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C3=CC=CC=C31 |
Kanonische SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
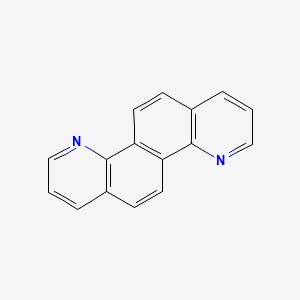
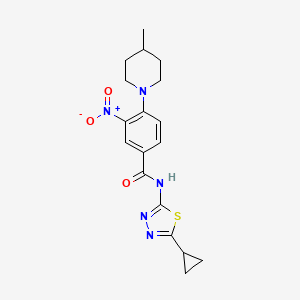

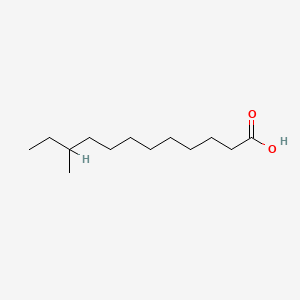
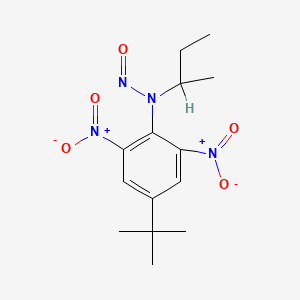


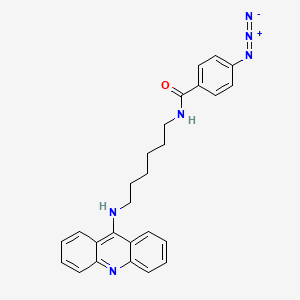
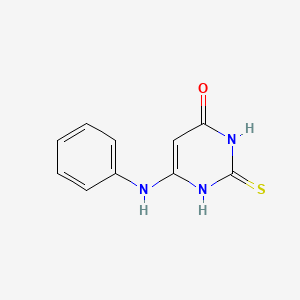

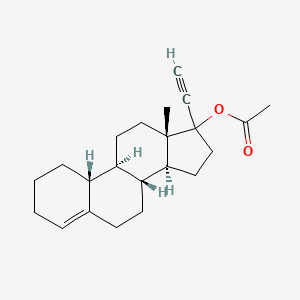

![4-amino-N-[(5S,6S)-1-azabicyclo[3.3.1]nonan-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1230821.png)